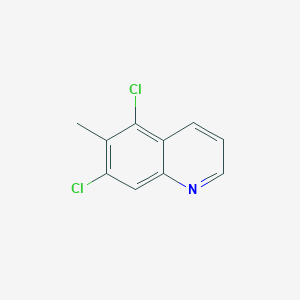

5,7-二氯-6-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和表征新化合物

一项研究专注于合成新的配体,包括喹啉衍生物,用于潜在的药理学应用,因为羟基喹啉的重要性已知。这些化合物被研究其对各种细菌菌株和真菌的抗菌活性,展示了喹啉衍生物在创造生物活性分子方面的多功能性 (K. .. Patel, H. S. Patel, 2017)。

抗癌活性

对喹啉衍生物的研究,包括类似于5,7-二氯-6-甲基喹啉的结构,发现了具有显著体外细胞毒活性的新化合物。这些化合物靶向微管聚合,这是细胞分裂中关键的过程,表明它们作为抗癌药物的潜力。该研究强调了这类化合物在破坏微管形成中的作用,突出了它们在癌症治疗中的适用性 (Xiao-Feng Wang et al., 2014)。

缓蚀作用

已经研究了喹啉衍生物作为缓蚀剂的有效性,展示了这些化合物在生物应用之外的化学多功能性。通过在金属表面形成保护层,这些衍生物可以显著减少酸性环境中的腐蚀,说明了它们在工业应用中的潜力 (M. Rbaa et al., 2019)。

作用机制

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the subsequent death of the parasite .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-hiv effects .

Pharmacokinetics

Chlorquinaldol, a quinoline derivative, was historically used as a topical antiseptic agent for skin infections and maintains use in european countries as a combination vaginal tablet with promestriene for the treatment of vaginal infections .

Action Environment

It’s worth noting that the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

属性

IUPAC Name |

5,7-dichloro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGZYMCSTFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)

![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)

![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)